![molecular formula C18H15NO4 B1301283 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde CAS No. 73279-02-4](/img/structure/B1301283.png)

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

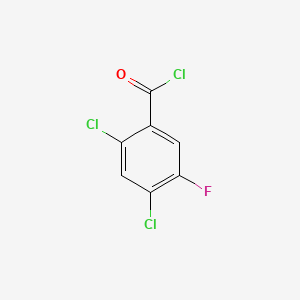

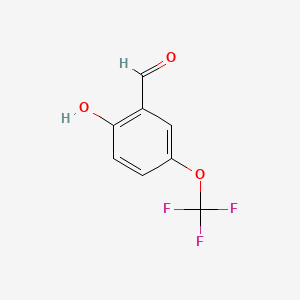

The synthesis of “4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde” involves N-(3-Bromopropyl)phthalimide and 4-Hydroxybenzaldehyde . The reaction conditions involve the use of trifluoroacetic acid in dichloromethane at 20℃ for 1 hour under an inert atmosphere .Molecular Structure Analysis

The InChI code for the compound is 1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Researchers have explored the utility of related compounds in organic synthesis, demonstrating the potential applications of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde analogs. For instance, the acid-catalyzed condensation of glycerol with benzaldehyde derivatives has been investigated for the production of potential novel platform chemicals, highlighting the relevance of such compounds in synthesizing [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which serve as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007). Moreover, the synthesis of 1,3-dioxolane derivatives showcases the potential of using compounds with similar structures in creating functionally diverse molecules, which can be further modified through bromination, dichlorocarbene addition, and epoxidation reactions (Kerimov, 2001).

Material Science and Electrochemistry

In material science, the electrochemical polymerization of pyrrole-containing compounds on Pt electrodes has been studied, revealing that such structures exhibit high electrocatalytic activity for benzyl alcohol oxidation. This suggests that derivatives of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde could be explored for their electrocatalytic properties and potential application in developing new materials or coatings with specific electrochemical behaviors (Lu et al., 2014).

Biological and Pharmaceutical Research

Although specific studies directly addressing 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde in biological or pharmaceutical contexts were not found, related research emphasizes the importance of structurally similar compounds in medicinal chemistry. For example, derivatives synthesized from analogous chemical structures have shown antiparasitic activity against various pathogens, underscoring the potential of these compounds in developing new therapeutic agents (Azas et al., 2003).

Mécanisme D'action

The mechanism of action for “4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde” is not explicitly mentioned in the search results. It’s possible that the mechanism of action could vary depending on the specific application of the compound.

Safety and Hazards

Propriétés

IUPAC Name |

4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-12-13-6-8-14(9-7-13)23-11-3-10-19-17(21)15-4-1-2-5-16(15)18(19)22/h1-2,4-9,12H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIDFSJZAPASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365803 | |

| Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde | |

CAS RN |

73279-02-4 | |

| Record name | 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile](/img/structure/B1301202.png)

![2-nitro-11H-dibenzo[b,e][1,4]dioxepine](/img/structure/B1301204.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)